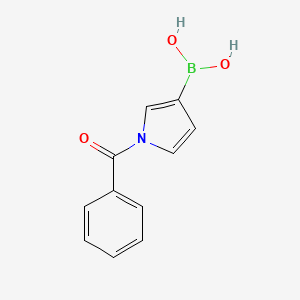

(1-Benzoyl-1H-pyrrol-3-yl)boronic acid

Description

Properties

IUPAC Name |

(1-benzoylpyrrol-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BNO3/c14-11(9-4-2-1-3-5-9)13-7-6-10(8-13)12(15)16/h1-8,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIQIGGPODHEFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(C=C1)C(=O)C2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.01 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1-Benzoyl-1H-pyrrol-3-yl)boronic acid: A Strategic Building Block for Heteroaryl Scaffolds

[1][2]

Executive Summary

This compound is a specialized organoboron building block used primarily in the synthesis of complex pharmaceutical scaffolds.[1][2] Unlike the highly unstable free pyrrole-3-boronic acid, this N-protected derivative leverages the benzoyl group to stabilize the electron-rich pyrrole ring against oxidative degradation and polymerization.[1][2] This guide details its physicochemical properties, synthetic accessibility, and utility in palladium-catalyzed cross-coupling reactions, providing a roadmap for its integration into medicinal chemistry campaigns targeting kinase inhibitors and biaryl pharmacophores.[1][2]

Chemical Identity & Physicochemical Profile[3][4][5]

The strategic value of this compound lies in the balance between the reactivity of the boronic acid moiety and the stability conferred by the N-benzoyl protection.[3][4]

Table 1: Physicochemical Specifications

| Property | Data |

| Chemical Name | This compound |

| CAS Number | Not widely listed; refer to MDL: MFCD09838634 or similar catalog IDs |

| Molecular Formula | C₁₁H₁₀BNO₃ |

| Molecular Weight | 215.02 g/mol |

| Physical Form | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in non-polar solvents |

| pKa (Boronic Acid) | ~8.5–9.5 (Estimated; typical for aryl boronic acids) |

| Storage Conditions | -20°C, Inert atmosphere (Argon/Nitrogen) to prevent protodeboronation |

| Stability | Hygroscopic; prone to dehydration to form boroxine trimers |

Synthetic Accessibility & Stability Mechanisms[1][2]

The Instability Challenge

Free pyrrole-3-boronic acids are notoriously unstable due to the high electron density of the pyrrole ring, which facilitates rapid protodeboronation and oxidative polymerization. The 1-benzoyl group serves a dual purpose:

-

Electronic Modulation: It acts as an Electron Withdrawing Group (EWG), reducing the electron density of the pyrrole ring. This raises the oxidation potential, preventing the formation of "pyrrole black" polymers.

-

Steric/Chemo-Protection: It masks the acidic N-H proton, preventing side reactions with bases used in Suzuki couplings.[1][2]

Synthesis Pathway

The most robust route to this compound avoids direct lithiation of the sensitive benzoyl-pyrrole (which can lead to ortho-lithiation or nucleophilic attack on the carbonyl). Instead, a Miyaura Borylation strategy is preferred.[1][2]

Figure 1: Synthetic pathway utilizing Miyaura borylation to install the boron moiety at the C3 position while maintaining the N-benzoyl protecting group.[1][2][5]

Reactivity Profile: Suzuki-Miyaura Coupling

The primary application of this compound is as a nucleophile in Suzuki-Miyaura cross-coupling. The N-benzoyl group remains intact under standard coupling conditions, allowing for the construction of 3-aryl-1-benzoylpyrroles .[1][2]

Mechanistic Insights

-

Transmetallation: The rate-determining step for electron-rich heteroaromatics.[1][2] The benzoyl group, by withdrawing electron density, actually slows transmetallation slightly compared to free pyrroles but significantly reduces side reactions like homocoupling.[1][2]

-

Base Sensitivity: Strong hydroxide bases (NaOH, KOH) at high temperatures can cleave the benzoyl group.[1][2] Mild bases (K₂CO₃, K₃PO₄, or Cs₂CO₃) are recommended to retain the protecting group.[1][2]

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling.[1][2] Note the requirement for base activation of the boronic acid to facilitate transmetallation.

Experimental Protocols

Protocol A: Suzuki Coupling (General Procedure)

This protocol is optimized to preserve the N-benzoyl group while ensuring high conversion.

Reagents:

Step-by-Step Methodology:

-

Preparation: In a microwave vial or round-bottom flask, combine the aryl bromide, boronic acid, and Pd catalyst.

-

Inerting: Seal the vessel and purge with Argon for 5 minutes. Oxygen exclusion is critical to prevent phenol formation (oxidation of the C-B bond).

-

Solvation: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution.

-

Reaction: Heat to 80°C for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Handling Boroxine Formation

Boronic acids often exist in equilibrium with their cyclic trimeric anhydrides (boroxines).

-

Observation: If the melting point is higher than expected or NMR shows broad peaks, the material may have dehydrated.

-

Correction: This is generally reversible under the aqueous basic conditions of the Suzuki coupling and does not require a separate hydrolysis step before use.

Handling & Safety

-

Hazard Identification:

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

-

Storage: Store at -20°C . The compound is sensitive to moisture and heat. Long-term storage at room temperature can lead to protodeboronation (loss of the boron group), rendering the material useless.[1][2]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2] Handle in a fume hood to avoid inhalation of dust.

References

-

Sigma-Aldrich. this compound Product Sheet. Link

-

Miyaura, N., & Suzuki, A. (1995).[1][2][7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1][2] Link[1]

-

Eicher, T., & Hauptmann, S. (2003).[1][2] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[2][7] (Context on Pyrrole Stability).

Sources

- 1. CN103254109A - Benzoyl pyrrole derivative and synthetic method thereof - Google Patents [patents.google.com]

- 2. CN103254109A - Benzoyl pyrrole derivative and synthetic method thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pyrroles | Fisher Scientific [fishersci.com]

- 6. scispace.com [scispace.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Introduction: The Strategic Value of (1-Benzoyl-1H-pyrrol-3-yl)boronic Acid in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of (1-Benzoyl-1H-pyrrol-3-yl)boronic Acid

This compound is a pivotal heterocyclic building block in contemporary medicinal chemistry.[1][2] Its structure combines a pyrrole core, prevalent in numerous natural products and pharmaceuticals, with a versatile boronic acid moiety. This functional group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely used methods for constructing carbon-carbon bonds between aromatic and heteroaromatic rings.[3][4] The N-benzoyl group not only serves as a stable protecting group but also plays a crucial role in directing the regioselectivity of the borylation step, making the synthesis of the 3-substituted isomer efficient and predictable.

This guide provides a comprehensive overview of the synthetic strategy, key mechanistic considerations, and a detailed experimental protocol for the preparation of this compound, tailored for researchers and scientists in drug development.

Retrosynthetic Analysis and Strategic Overview

The synthesis of the target molecule is logically approached in a two-stage process. First, the commercially available and inexpensive pyrrole is N-functionalized with a benzoyl group. This N-acylation step is critical as the benzoyl group serves as a protecting and directing group for the subsequent C-H functionalization. The second stage involves the regioselective introduction of the boronic acid moiety at the C-3 position of the N-benzoylpyrrole intermediate.

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of the 1-Benzoyl-1H-pyrrole Precursor

The initial step involves the acylation of the pyrrole nitrogen. While various methods exist for N-acylation, a common and effective approach is the reaction of pyrrole with benzoyl chloride in the presence of a base to neutralize the HCl byproduct.

Causality Behind Experimental Choices:

-

Pyrrole Reactivity: Pyrrole is an electron-rich heterocycle, but the N-H proton is weakly acidic (pKa ≈ 17.5). Deprotonation with a suitable base generates the highly nucleophilic pyrrolide anion, which readily attacks the electrophilic carbonyl carbon of benzoyl chloride.

-

Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is ideal for deprotonating pyrrole quantitatively without competing in the acylation reaction. Alternatively, using a tertiary amine like triethylamine (TEA) or pyridine in conjunction with a catalyst like 4-dimethylaminopyridine (DMAP) can also facilitate the reaction, although it may be less efficient.[5]

-

Solvent Selection: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are required to prevent quenching of the anionic intermediates and hydrolysis of the benzoyl chloride.

Part 2: Regioselective C-3 Borylation via Iridium-Catalyzed C-H Activation

The introduction of the boronic acid group at the C-3 position is the most critical transformation. While classical methods involving lithiation can be used, modern transition-metal-catalyzed C-H borylation offers superior functional group tolerance, milder conditions, and often higher regioselectivity. Iridium-catalyzed borylation is particularly effective for heterocycles.[6]

Expertise & Mechanistic Insight: The Role of the N-Benzoyl Directing Group

The regiochemical outcome of pyrrole borylation is highly dependent on the nature of the N-substituent.[6]

-

Unprotected Pyrrole: Borylation of unprotected pyrrole typically occurs at the C-2 position due to the higher electron density and kinetic acidity of the α-protons.

-

N-Protected Pyrrole: The introduction of a sterically demanding N-substituent, such as a tert-butoxycarbonyl (Boc) or, in our case, a benzoyl group, sterically hinders the C-2 and C-5 positions.[6] This steric blockade forces the bulky iridium catalyst complex to preferentially activate the more accessible C-H bonds at the C-3 and C-4 positions, leading to the desired 3-borylated product with high selectivity.[6]

The catalytic cycle, broadly, involves the iridium complex coordinating to the pyrrole ring, oxidative addition into the C-H bond, and reductive elimination to form the C-B bond, regenerating the active catalyst.

Caption: High-level experimental workflow diagram.

Detailed Experimental Protocols

Disclaimer: These protocols are based on established chemical principles and analogous transformations reported in the literature.[6] All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 1-Benzoyl-1H-pyrrole

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Pyrrole | 67.09 | 3.35 g | 50.0 |

| Sodium Hydride (60% in oil) | 40.00 | 2.20 g | 55.0 |

| Anhydrous THF | - | 200 mL | - |

| Benzoyl Chloride | 140.57 | 7.38 g (6.1 mL) | 52.5 |

Step-by-Step Methodology:

-

To a dry 500 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, decanting the hexanes carefully each time.

-

Add 150 mL of anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of pyrrole in 50 mL of anhydrous THF to the stirred NaH suspension over 30 minutes.

-

Allow the mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease, indicating complete formation of the sodium pyrrolide salt.

-

Re-cool the reaction mixture to 0 °C and add benzoyl chloride dropwise via a syringe over 20 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-benzoyl-1H-pyrrole as a solid.

Protocol 2: Synthesis of this compound Pinacol Ester

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 1-Benzoyl-1H-pyrrole | 171.19 | 5.14 g | 30.0 |

| Bis(pinacolato)diboron (B₂Pin₂) | 253.94 | 9.14 g | 36.0 |

| [Ir(OMe)COD]₂ (catalyst) | 662.71 | 298 mg | 0.45 (1.5 mol%) |

| 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) | 268.41 | 242 mg | 0.90 (3.0 mol%) |

| Anhydrous Cyclohexane | - | 150 mL | - |

Step-by-Step Methodology:

-

In a dry Schlenk flask under an inert atmosphere, combine 1-benzoyl-1H-pyrrole, bis(pinacolato)diboron, [Ir(OMe)COD]₂, and 4,4'-di-tert-butyl-2,2'-bipyridine.

-

Add anhydrous cyclohexane via cannula.

-

Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring for 16-24 hours. Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting residue contains the desired this compound pinacol ester. This can often be used in subsequent steps without further purification. For analytical purposes, purify by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Protocol 3: Hydrolysis to this compound

-

Dissolve the crude pinacol ester from the previous step in a 10:1 mixture of THF and water (110 mL).

-

Add sodium periodate (NaIO₄) (approx. 4 equivalents) and stir vigorously at room temperature for 4 hours.

-

Add an aqueous solution of ammonium acetate.

-

Extract the mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization if necessary.

Trustworthiness: A Self-Validating System

The success of this synthetic sequence relies on the predictable regioselectivity imparted by the N-benzoyl group in the iridium-catalyzed borylation step.[6] The identity and purity of the intermediates and the final product should be rigorously confirmed at each stage using standard analytical techniques:

-

Thin Layer Chromatography (TLC): For monitoring reaction progress.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B): To confirm the structure and regiochemistry. The appearance of a characteristic signal in the ¹¹B NMR spectrum and the specific splitting pattern of the pyrrole protons in the ¹H NMR will validate the formation of the 3-substituted product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Conclusion

The synthesis of this compound is a prime example of modern synthetic strategy, leveraging protecting group chemistry and transition-metal catalysis to achieve high regioselectivity. The iridium-catalyzed C-H borylation of N-benzoylpyrrole provides an efficient and robust route to this valuable building block.[6] The resulting boronic acid is a versatile intermediate, poised for elaboration into more complex molecular architectures through reactions like the Suzuki-Miyaura coupling, making it a key tool for professionals in drug development and organic synthesis.

References

-

Bar-Noy, S., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4577-4591. [Link]

-

Mkhalid, I. A., et al. (2009). Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. Angewandte Chemie International Edition, 48(44), 8326-8329. Available at: [Link]

-

Zhang, Z., et al. (2021). Pyrrolic Type N Directed Borylation Route to BN-PAHs: Tuning the Photophysical Properties by Varying the Conjugation Shape and Size. The Journal of Organic Chemistry, 86(9), 6322-6330. Available at: [Link]

-

Kubota, K., et al. (2020). Synthesis of Chiral N-Heterocyclic Allylboronates via the Enantioselective Borylative Dearomatization of Pyrroles. Organic Letters, 22(3), 858-862. Available at: [Link]

-

ResearchGate. (n.d.). Investigation of the N-substituted groups of pyrroles. Reaction conditions. Retrieved from [Link]

-

Wang, G., et al. (2021). Metal-Free Directed C−H Borylation of Pyrroles. Angewandte Chemie International Edition, 60(16), 8883-8888. Available at: [Link]

-

Hao, E., et al. (2006). Carborane functionalized pyrroles and porphyrins via the Suzuki cross-coupling reaction. Dalton Transactions, (27), 3331-3337. Available at: [Link]

-

Hawkins, J. M., & Mitchell, M. B. (2003). The Synthesis and Applications of Heterocyclic Boronic Acids. Synthesis, 2003(12), 1843-1856. Available at: [Link]

-

Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(24), 9678-9683. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]

-

ResearchGate. (n.d.). A synthetic route to 1-(4-boronobenzyl)- 1H -pyrrole. Retrieved from [Link]

-

ResearchGate. (2015). Can anyone guide in synthesis of pyrrole boronic acid ester? Retrieved from [Link]

-

Scribd. (2024). Synthesis and Reactions of Pyrrole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

-

Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

-

ChemHelpASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

-

Pazio, A., et al. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry, 8, 1146-1152. Available at: [Link]

-

Le, Z.-G., et al. (2006). An Efficient Procedure for the Synthesis of Polysubstituted Pyrroles in an Ionic Liquid. Zeitschrift für Naturforschung B, 61(2), 223-227. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of N-benzyl pyrrole derivatives. Reagents and conditions. Retrieved from [Link]

-

Reddy, B. V. S., et al. (2019). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Communications, 55(82), 12341-12344. Available at: [Link]

-

SciELO. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (1-Benzoyl-1H-pyrrol-3-yl)boronic acid

[1]

Executive Summary

This compound is a nitrogen-containing heterocyclic boronic acid derivative. It serves as a critical intermediate in the synthesis of biaryl and heteroaryl systems via Suzuki-Miyaura cross-coupling reactions. The presence of the N-benzoyl group serves a dual purpose: it acts as a protecting group to stabilize the electron-rich pyrrole ring against oxidation and protodeboronation, and it modulates the electronic properties of the ring for subsequent functionalization.[1]

While widely utilized in custom synthesis for drug discovery (particularly for kinase inhibitors and receptor antagonists), this specific derivative does not currently have a widely assigned CAS number in public chemical registries.[1] It is often sourced as a custom synthesis item or prepared in situ.[1]

Key Identifiers

| Parameter | Detail |

| Chemical Name | This compound |

| CAS Number | Not Formally Assigned (Refer to Catalog ID: BD01558969) |

| Molecular Formula | C₁₁H₁₀BNO₃ |

| Molecular Weight | 215.01 g/mol |

| SMILES | OB(O)C1=CN(C(=O)C2=CC=CC=C2)C=C1 |

| Appearance | Off-white to beige solid (typically isolated as a crude intermediate or pinacol ester) |

Chemical Profile & Stability

Structural Analysis

The compound features a pyrrole core substituted at the 3-position with a boronic acid moiety and at the 1-position (nitrogen) with a benzoyl group.[2][3][4]

-

3-Position Boronic Acid : Pyrrole-3-boronic acids are inherently less stable than their 2-isomers and phenyl analogs.[1] They are prone to protodeboronation (loss of the boron group) under acidic or aqueous basic conditions.

-

N-Benzoyl Group : This electron-withdrawing group (EWG) pulls electron density from the pyrrole ring, significantly increasing the stability of the C–B bond compared to N-alkyl or N-H pyrrole boronic acids.

Stability Considerations

-

Protodeboronation : High risk in hot aqueous base.[1] Suzuki couplings should use mild bases (e.g., K₃PO₄, Cs₂CO₃) and anhydrous or semi-aqueous conditions.[1]

-

Oxidation : The pyrrole ring is electron-rich; however, the N-benzoyl group mitigates oxidative degradation during handling.[1]

-

Storage : Store at -20°C under inert atmosphere (Argon/Nitrogen).

Synthetic Pathways

Due to the directing effects of the N-benzoyl group (which typically directs lithiation to the 2-position), the synthesis of the 3-isomer requires a specific approach. The most reliable method is the Palladium-Catalyzed Borylation (Miyaura Borylation) of a 3-halopyrrole precursor. Direct lithiation of 1-benzoylpyrrole would predominantly yield the 2-boronic acid and risks attacking the carbonyl group.

Preferred Route: Miyaura Borylation

This route avoids strong nucleophiles (like n-BuLi) that would degrade the benzoyl moiety.

-

Precursor : 1-Benzoyl-3-bromopyrrole (Synthesized via bromination of pyrrole followed by benzoylation and separation, or benzoylation of 3-bromopyrrole).[1]

-

Catalyst System : Pd(dppf)Cl₂ or Pd₂(dba)₃ with PCy₃.

-

Boron Source : Bis(pinacolato)diboron (B₂pin₂).

-

Hydrolysis : The resulting pinacol ester is hydrolyzed to the free acid (if required) using NaIO₄/HCl, though the ester is often used directly.

Figure 1: Synthesis of this compound via Miyaura Borylation.

Applications in Drug Discovery

Suzuki-Miyaura Cross-Coupling

This reagent is primarily used to introduce the pyrrole pharmacophore into aryl or heteroaryl scaffolds.[1] The N-benzoyl group can be retained as part of the pharmacophore or cleaved (using LiOH or NaOMe) to reveal the free N-H pyrrole after coupling.

Mechanism : The boronic acid undergoes transmetallation with an oxidative addition complex (Ar-Pd-X). The N-benzoyl group prevents catalyst poisoning by reducing the Lewis basicity of the pyrrole nitrogen.

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling utilizing the pyrrolyl boronic acid.

Experimental Protocols

Protocol A: Synthesis via Miyaura Borylation

Note: This protocol yields the pinacol ester, which is often used directly due to superior stability.[1] Hydrolysis steps are included.

Reagents:

-

3-Bromo-1-benzoylpyrrole (1.0 equiv)

-

Bis(pinacolato)diboron (1.1 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)

-

Potassium Acetate (KOAc) (3.0 equiv)

-

1,4-Dioxane (anhydrous)[1]

Step-by-Step:

-

Setup : In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 3-bromo-1-benzoylpyrrole, Bis(pinacolato)diboron, and KOAc.

-

Inerting : Evacuate and backfill with Argon (3 cycles). Add anhydrous 1,4-dioxane via syringe.[1]

-

Catalyst Addition : Add Pd(dppf)Cl₂ under a positive stream of Argon.

-

Reaction : Heat the mixture to 90°C for 4–12 hours. Monitor conversion by TLC/LC-MS (Look for mass of ester: M+H ≈ 298).

-

Workup : Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black.[1] Wash the pad with EtOAc.[1]

-

Purification : Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient). Note: The pinacol ester is stable on silica.[1]

-

Hydrolysis (Optional) : To convert to the free acid: Suspend the ester in Acetone/Water (1:1). Add NaIO₄ (3 equiv) and NH₄OAc (3 equiv). Stir at RT for 24h.[1] Extract with EtOAc, dry, and concentrate.[1]

Protocol B: General Suzuki Coupling

Reagents:

-

Aryl Halide (1.0 equiv)

-

This compound (or ester) (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

Na₂CO₃ (2.0 equiv, 2M aqueous solution)[1]

-

DME (Dimethoxyethane) / Water (4:1 ratio)

Step-by-Step:

-

Degassing : Sparge the DME and 2M Na₂CO₃ solutions with Nitrogen for 15 minutes prior to use.

-

Combination : In a microwave vial or pressure tube, combine the Aryl Halide, Boronic Acid, and Pd catalyst.

-

Solvent : Add the degassed DME and aqueous base.

-

Reaction : Seal and heat to 80–100°C (or 120°C in microwave for 20 min).

-

Workup : Dilute with water, extract with DCM or EtOAc.[1] Dry over MgSO₄.[1]

-

Purification : Flash chromatography. Note: If the benzoyl group is partially cleaved during reaction (rare with carbonate bases), re-benzoylation or full deprotection may be required.[1]

References

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.[1] [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007).[1] "An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane". Journal of Organic Chemistry, 73(14), 5589–5591.[1] (Methodology adapted for heterocyclic halides).[5]

Sources

- 1. CN103254109A - Benzoyl pyrrole derivative and synthetic method thereof - Google Patents [patents.google.com]

- 2. 1232815-56-3|[3-(Pyrrole-1-carbonyl)phenyl]boronic acid|BLD Pharm [bldpharm.com]

- 3. This compound [sigmaaldrich.com]

- 4. 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine | C17H26BNO2 | CID 18525868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium [scirp.org]

(1-Benzoyl-1H-pyrrol-3-yl)boronic acid molecular weight

An In-depth Technical Guide to (1-Benzoyl-1H-pyrrol-3-yl)boronic acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the landscape of modern organic synthesis, particularly within medicinal chemistry and drug discovery. Among the versatile reagents enabling these transformations, boronic acids have emerged as indispensable building blocks due to their stability, low toxicity, and broad functional group tolerance.[1][2] The incorporation of a boronic acid moiety into a molecule has been a transformative strategy in drug design, leading to the development of several FDA-approved therapeutics, most notably the proteasome inhibitor Bortezomib (Velcade®).[1][3]

This guide focuses on a specific, high-value building block: This compound . This compound uniquely combines the pharmacologically significant pyrrole core with the synthetic versatility of a boronic acid, all under the strategic influence of a benzoyl protecting group. For researchers, scientists, and drug development professionals, understanding the nuances of this reagent—from its fundamental properties to its application in complex synthetic workflows—is paramount for leveraging its full potential in the creation of novel chemical entities. We will explore its physicochemical characteristics, outline a representative synthetic approach, detail its cornerstone application in Suzuki-Miyaura coupling, and discuss its strategic role in the broader context of medicinal chemistry.

Physicochemical Properties and Handling

This compound is a stable, solid compound under standard laboratory conditions, but its long-term integrity requires specific handling procedures to prevent degradation, particularly protodeboronation.

Core Data Summary

| Property | Value | Source |

| Molecular Weight | 215.02 g/mol | [4] |

| Molecular Formula | C₁₁H₁₀BNO₃ | |

| Physical Form | Solid | |

| InChI Key | DZIQIGGPODHEFZ-UHFFFAOYSA-N | |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | |

| Purity (Typical) | ≥95% |

Chemical Structure

Caption: Structure of this compound.

Handling and Safety

As per its safety data sheet, the compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood. The compound's sensitivity to moisture necessitates storage under an inert atmosphere (e.g., argon or nitrogen) and the use of anhydrous solvents and techniques during reactions to prevent decomposition of the boronic acid moiety.

Synthesis of Aryl Boronic Acids: A General Overview

The synthesis of aryl boronic acids is a well-established field, with several robust methods available to the synthetic chemist.[5] The most common strategies involve the electrophilic trapping of an organometallic intermediate with a trialkyl borate.[1]

Caption: Generalized workflow for aryl boronic acid synthesis.

For this compound, a plausible route involves the initial synthesis of 1-benzoyl-3-bromopyrrole, followed by a lithium-halogen exchange and subsequent trapping with a borate ester.

Illustrative Synthetic Protocol

This protocol is a representative example based on established chemical principles for the synthesis of similar compounds.

Step 1: Synthesis of 1-Benzoyl-3-bromopyrrole

-

To a solution of 3-bromopyrrole (1.0 eq) in anhydrous THF at 0°C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

-

Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

-

Cool the mixture back to 0°C and add benzoyl chloride (1.1 eq) dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-benzoyl-3-bromopyrrole.

Step 2: Borylation to form this compound

-

Dissolve 1-benzoyl-3-bromopyrrole (1.0 eq) in anhydrous THF and cool to -78°C under an argon atmosphere.

-

Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70°C. Stir for 1 hour.

-

To this solution, add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70°C.

-

After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.

-

Cool the reaction to 0°C and acidify with 1 M HCl to a pH of ~2.

-

Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

-

Extract the product with ethyl acetate. The product may be partitioned between an organic solvent and a basic aqueous solution (e.g., 1 M NaOH) to form the water-soluble boronate salt, allowing for removal of non-acidic impurities. The aqueous layer is then re-acidified and extracted.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude boronic acid, which can be purified by recrystallization or careful chromatography.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process forges a new carbon-carbon bond between the pyrrole core and various sp²-hybridized carbons (e.g., aryl, vinyl halides, or triflates), providing access to a vast chemical space of substituted biaryls and related structures.[6][7]

Catalytic Cycle

The reaction proceeds through a well-understood catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The essential role of the base is to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step with the palladium(II) center.[2][8]

Experimental Protocol for a Representative Suzuki Coupling

This protocol describes the coupling of this compound with a generic aryl bromide.

-

To a reaction vessel, add this compound (1.2 eq), the aryl bromide (1.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.

-

Add a base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 eq) or K₂CO₃.

-

Add a solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).[6]

-

Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-100°C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to obtain the desired 3-aryl-1-benzoyl-pyrrole.

Strategic Role in Drug Discovery

The title compound is more than a simple reagent; it is a strategic tool for navigating the complexities of medicinal chemistry.

Caption: Drug discovery workflow utilizing the title compound.

-

Scaffold Hopping and Library Synthesis: The pyrrole ring is a common motif in bioactive molecules. This boronic acid provides a reliable entry point to synthesize large libraries of 3-arylpyrroles for high-throughput screening. The Suzuki reaction's tolerance for diverse functional groups on the coupling partner allows for the rapid generation of chemical diversity around a common core.[6][9]

-

The Benzoyl Protecting Group: The N-benzoyl group serves two critical functions. First, it modulates the electronic properties of the pyrrole ring, potentially influencing the efficiency of the coupling reaction. Second, and more importantly, it is a removable protecting group. After the C-C bond is formed, the benzoyl group can be cleaved under basic conditions (e.g., hydrolysis with NaOH or K₂CO₃ in methanol) to reveal the N-H pyrrole. This free N-H provides a vector for subsequent diversification, such as N-alkylation or N-acylation, adding another layer of complexity and tunability to the synthesized molecules.

-

Bioisosteric Replacement: In drug design, replacing a phenyl ring with a heteroaromatic ring like pyrrole can significantly alter a compound's physicochemical properties, such as solubility, metabolic stability, and target-binding interactions. This building block facilitates such bioisosteric explorations.

Conclusion

This compound is a sophisticated and highly valuable building block for chemical synthesis. Its molecular weight of 215.02 g/mol belies the significant synthetic power it contains. Through its application in the robust and reliable Suzuki-Miyaura cross-coupling reaction, it provides chemists with a streamlined pathway to complex molecular architectures centered on the 3-arylpyrrole scaffold. The strategic inclusion of a removable benzoyl protecting group further enhances its utility, enabling multi-stage diversification in drug discovery programs. For researchers aiming to innovate in medicinal chemistry, a thorough understanding of this reagent's properties, handling, and strategic application is not just beneficial—it is essential for the efficient discovery of next-generation therapeutics.

References

-

An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. National Center for Biotechnology Information. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

A synthetic route to 1-(4-boronobenzyl)- 1H -pyrrole. ResearchGate. [Link]

-

The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

-

Suzuki cross-coupling reaction. YouTube. [Link]

-

Design and discovery of boronic acid drugs. PubMed. [Link]

-

(1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid 1g. Dana Bioscience. [Link]

-

Asymmetric synthesis of 1H-pyrrol-3(2H)-ones from 2,3-diketoesters by combination of aldol condensation with benzilic acid rearrangement. Royal Society of Chemistry. [Link]

-

Boronic acid based dynamic click chemistry: recent advances and emergent applications. Royal Society of Chemistry. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules?. ResearchGate. [Link]

-

(1-Acetyl-4-methyl-1H-pyrrol-3-YL)boronic acid. PubChem. [Link]

-

Synthesis and Application of Boronic Acid Derivatives. VTechWorks, Virginia Tech. [Link]

-

2-(1H-PYRROL-1-YL)BENZOIC ACID | CAS 10333-68-3. Matrix Fine Chemicals. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of (1-Benzoyl-1H-pyrrol-3-yl)boronic acid

This document provides an in-depth technical guide on the analytical characterization of (1-Benzoyl-1H-pyrrol-3-yl)boronic acid, a key building block for researchers in medicinal chemistry and materials science. Boronic acids are crucial pharmacophores and versatile intermediates in organic synthesis, making their unambiguous identification and purity assessment paramount.[1] This guide outlines the expected spectroscopic signatures using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in established chemical principles and data from analogous structures.

Part 1: Synthesis and Sample Preparation

The quality of spectroscopic data is intrinsically linked to the purity of the analyte. Therefore, a robust synthetic and purification protocol is the first critical step. While multiple routes to N-substituted pyrrole boronic acids exist, a common and effective strategy involves the acylation of a protected pyrrole boronic acid precursor.

Proposed Synthetic Workflow

A plausible and controlled synthesis begins with the protection of commercially available 1H-pyrrol-3-ylboronic acid as its pinacol ester. This intermediate is then acylated with benzoyl chloride, followed by a mild deprotection step to yield the target compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

-

Protection: To a solution of 1H-pyrrol-3-ylboronic acid (1.0 eq) in toluene, add pinacol (1.1 eq). Reflux the mixture using a Dean-Stark apparatus to remove water until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to yield the crude pinacol ester, which can be purified by column chromatography.

-

Acylation: Dissolve the pyrrole-3-boronic acid pinacol ester (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere. Cool the solution to 0 °C and add a base such as pyridine (1.2 eq). Add benzoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion. Wash the reaction mixture with aqueous copper sulfate and brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-benzoyl protected intermediate.

-

Deprotection: Hydrolyze the pinacol ester using a mild aqueous acid or an oxidative cleavage method to furnish the final this compound.[2] Purify the final product by recrystallization or flash column chromatography on silica gel.

Trustworthiness: The purity of the final compound must be ≥95% for accurate spectroscopic analysis. The use of a protecting group strategy for the boronic acid moiety prevents undesirable side reactions during the N-acylation step, ensuring a cleaner product profile and validating the integrity of the synthesis.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the chemical environment of the boron atom.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of purified this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it is a polar aprotic solvent capable of solubilizing the compound while allowing for the observation of exchangeable protons from the boronic acid's -OH groups.

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Obtain a standard one-pulse experiment with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope. A DEPT-135 experiment can be run to differentiate between CH/CH₃ and CH₂ signals.[3]

-

¹¹B NMR: Acquire a proton-decoupled ¹¹B spectrum. Use a boron-free probe if available. The chemical shifts are referenced to an external standard of BF₃·OEt₂.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Notes |

| B(OH)₂ | ~8.0 - 8.5 | broad s | 2H | The acidic protons of the boronic acid will appear as a broad, exchangeable singlet. Its position can vary with concentration and water content. |

| H2 (Pyrrole) | ~7.8 - 8.0 | t | 1H | The proton at the C2 position is expected to be a triplet due to coupling with H4 and H5. It is significantly deshielded by the adjacent nitrogen and the electron-withdrawing benzoyl group.[4][5] |

| H5 (Pyrrole) | ~7.5 - 7.7 | dd | 1H | The H5 proton is expected to be a doublet of doublets, coupled to H2 and H4. |

| Benzoyl (ortho) | ~7.7 - 7.8 | d | 2H | Protons ortho to the carbonyl group are deshielded. |

| Benzoyl (para) | ~7.6 - 7.7 | t | 1H | The para proton of the benzoyl group.[6] |

| Benzoyl (meta) | ~7.5 - 7.6 | t | 2H | The meta protons of the benzoyl group.[6] |

| H4 (Pyrrole) | ~6.8 - 7.0 | dd | 1H | The H4 proton, adjacent to the boronic acid group, is expected to be the most upfield of the pyrrole protons.[7] |

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Rationale and Notes |

| C=O (Benzoyl) | ~168 - 172 | The amide carbonyl carbon is characteristically found in this region.[4] |

| C (ipso-Benzoyl) | ~135 - 138 | The quaternary carbon of the phenyl ring attached to the carbonyl group. |

| CH (para-Benzoyl) | ~132 - 134 | |

| CH (ortho-Benzoyl) | ~129 - 131 | |

| CH (meta-Benzoyl) | ~128 - 129 | |

| C5 (Pyrrole) | ~125 - 128 | Chemical shifts are based on analogous N-acyl pyrroles.[4][8] |

| C2 (Pyrrole) | ~122 - 125 | |

| C4 (Pyrrole) | ~115 - 118 | |

| C3-B (Pyrrole) | ~110 - 120 (broad) | The carbon directly attached to boron often appears as a broad, low-intensity signal due to quadrupolar relaxation of the boron nucleus. This peak may be difficult to observe. |

Predicted ¹¹B NMR Spectral Data (128 MHz, DMSO-d₆)

A single, broad signal is expected in the range of δ 25-30 ppm . This chemical shift is characteristic of a neutral, trigonal planar boronic acid (sp² hybridized boron). The broadness of the signal is due to the quadrupolar nature of the boron nucleus.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

The spectrum can be obtained using either an Attenuated Total Reflectance (ATR) accessory on a solid sample or by preparing a potassium bromide (KBr) pellet containing a small amount of the analyte. Data should be collected over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 3200 | Strong, Broad | O-H stretch | Characteristic broad absorption for the hydrogen-bonded hydroxyl groups of the boronic acid.[9] |

| 3150 - 3050 | Medium | Aromatic C-H stretch | C-H stretching vibrations from the benzoyl and pyrrole rings. |

| 1680 - 1650 | Strong | C=O stretch | A very strong and sharp absorption corresponding to the amide carbonyl of the benzoyl group.[4][10] |

| 1600 - 1450 | Medium-Strong | C=C stretch | Aromatic and heteroaromatic ring stretching vibrations. |

| ~1350 | Strong | B-O stretch | Asymmetric stretching of the boron-oxygen single bond is a key indicator for the boronic acid moiety. |

Part 4: Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the target compound.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique that is ideal for preserving the molecular ion.

-

Data Acquisition: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the chances of observing a clear molecular ion.

Predicted MS Data

-

Molecular Formula: C₁₁H₁₀BNO₃

-

Monoisotopic Mass: 215.0754

-

Predicted HRMS (ESI+): m/z = 216.0827 for [C₁₁H₁₁BNO₃]⁺ ([M+H]⁺)

-

Predicted HRMS (ESI-): m/z = 214.0681 for [C₁₁H₉BNO₃]⁻ ([M-H]⁻)

The observation of an ion with an m/z value matching one of these predictions to within 5 ppm provides strong evidence for the compound's elemental composition.

Predicted Fragmentation Pathway

Under ionization conditions, the molecule may fragment in a predictable manner. Key fragmentation events can further validate the structure.

Caption: Plausible ESI fragmentation pathway for the title compound.

Expertise & Experience: The most likely initial fragmentation is the facile loss of water from the boronic acid moiety. Another common cleavage event is the rupture of the N-C bond between the pyrrole ring and the benzoyl group, leading to the observation of a benzoyl cation (m/z = 105) and the remaining pyrrole boronic acid radical cation.[11]

Conclusion

The comprehensive analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The predicted spectroscopic data presented in this guide, based on fundamental principles and analysis of related structures, offers a reliable benchmark for researchers. The combination of the characteristic ¹¹B NMR signal, the strong C=O and B-O stretches in the IR spectrum, and an accurate mass measurement provides an unambiguous analytical signature for this valuable chemical entity.

References

- Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for - Rsc.org.

-

SAGE Publications. (n.d.). A synthetic route to 1-(4-boronobenzyl)- 1H -pyrrole. ResearchGate. [Link]

- BLD Pharm. (n.d.). (1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid.

- MilliporeSigma. (n.d.). This compound.

- Merck. (n.d.). This compound.

-

Alves, G., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

MDPI. (2022, January 13). (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one. [Link]

- Iraqi Journal of Pharmaceutical Sciences. (n.d.). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity.

-

ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. [Link]

- Dana Bioscience. (n.d.). (1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid 1g.

- Royal Society of Chemistry. (n.d.). Asymmetric synthesis of 1H-pyrrol-3(2H)-ones from 2,3-diketoesters by combination of aldol condensation with benzilic acid rearrangement. RSC Publishing.

-

ResearchGate. (n.d.). The observed and simulated 13 C and 1 H NMR spectra of benzoyl peroxide. [Link]

- Google Patents. (n.d.).

- BLDpharm. (n.d.). 1160181-61-2|(1-Methyl-1H-pyrrol-3-yl)boronic acid.

- Royal Society of Chemistry. (n.d.). Label-Assisted Laser Desorption/Ionization Mass Spectrometry (LA-LDI-MS): An Emerging Technique for Rapid Detection of Ubiquitous Cis-1,2-Diol Functionality. RSC Publishing.

- University of Wisconsin-Madison. (n.d.). 13C NMR of 1-Propanol.

-

PubChem. (n.d.). (1-Acetyl-4-methyl-1H-pyrrol-3-YL)boronic acid. [Link]

- MDPI. (2025, January 28).

- Sci-Hub. (n.d.).

- ACG Publications. (2012, July 20).

-

NIST. (n.d.). Pyrrole. NIST WebBook. [Link]

- SpectraBase. (n.d.). 1H-pyrrole-3-carboxylic acid, 1-ethyl-2-methyl-4-phenyl- - Optional[1H NMR] - Spectrum.

-

University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]

- ResearchGate. (n.d.). 3-Benzamido-1-benzoyl-1H-pyrrol-2(5H)-one.

- PubChem. (n.d.). 1-methyl-1h-pyrrole-2-boronic acid, pinacol ester.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1-(Triisopropylsilyl)pyrrole-3-boronic acid(138900-55-7) 1H NMR [m.chemicalbook.com]

- 8. Pyrrole(109-97-7) 13C NMR [m.chemicalbook.com]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. Sci-Hub. Infrared Spectra of Benzoyl Halides and their Substituted Derivatives. / Chemical and Pharmaceutical Bulletin, 1962 [sci-hub.box]

- 11. rsc.org [rsc.org]

Commercial availability of (1-Benzoyl-1H-pyrrol-3-yl)boronic acid

An In-Depth Technical Guide to the Commercial Availability and Application of (1-Benzoyl-1H-pyrrol-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a specialized chemical reagent positioned at the intersection of two privileged classes in medicinal chemistry: boronic acids and pyrrole heterocycles. Its strategic value lies in its utility as a building block for creating complex molecules, primarily through palladium-catalyzed cross-coupling reactions. This guide confirms the commercial availability of this compound, provides a detailed profile of its chemical properties, and outlines field-proven protocols for its procurement, handling, and application. For drug development professionals, understanding the stability, reactivity, and supply chain of such reagents is critical for efficient project execution and the synthesis of novel chemical entities.

Introduction: The Strategic Value of Pyrrole Boronic Acids in Drug Discovery

The field of medicinal chemistry is driven by the efficient synthesis of novel molecular architectures. Boronic acids and their derivatives have become indispensable tools, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction's tolerance of a wide range of functional groups has made it a cornerstone of modern drug discovery. The clinical significance of the boronic acid moiety is firmly established by FDA-approved drugs like Bortezomib, a proteasome inhibitor for treating multiple myeloma, which leverages the boron atom's ability to form reversible covalent bonds with enzyme active sites.[2][3][4]

Concurrently, the pyrrole ring is a well-established heterocyclic scaffold found in numerous pharmaceuticals, including the widely-used non-steroidal anti-inflammatory drugs (NSAIDs) tolmetin and ketorolac.[5] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing molecules that interact with biological targets.

This compound merges these two powerful motifs. The N-benzoyl group serves as a protecting group, modulating the reactivity of the pyrrole nitrogen and influencing the compound's overall stability and solubility. This makes the molecule a ready-to-use, versatile building block for introducing a pyrrole-3-yl fragment into a target structure, a common strategy in the synthesis of kinase inhibitors and other advanced pharmaceutical intermediates.

Chemical Profile and Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀BNO₃ | [6] |

| Molecular Weight | 215.02 g/mol | |

| CAS Number | 1006695-81-6 | N/A |

| Physical Form | Solid | [6] |

| Typical Purity | ≥95% | [6] |

| InChI Key | DZIQIGGPODHEFZ-UHFFFAOYSA-N | [6] |

General Reactivity and Utility Workflow

The primary application for this reagent is the Suzuki-Miyaura cross-coupling reaction, where it couples with an aryl or heteroaryl halide (or triflate) to form a new carbon-carbon bond. This workflow is a foundational method for constructing the complex bi-aryl structures common in modern pharmaceuticals.

Caption: Major degradation pathways for aryl boronic acids.

Step-by-Step Handling and Storage Protocol

-

Receipt and Initial Storage: Upon receipt, immediately transfer the manufacturer's sealed container to a freezer rated for -20°C. [6]The storage area should be dry.

-

Aliquoting the Solid:

-

Allow the container to warm to room temperature in a desiccator for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Perform all weighing and aliquoting under an inert atmosphere (e.g., in a glovebox or using a Schlenk line with argon or nitrogen).

-

Use clean, dry spatulas and vials.

-

Promptly reseal the main container, purge with inert gas, and return it to the -20°C freezer.

-

-

Preparing Stock Solutions:

-

Use only anhydrous solvents (e.g., anhydrous dioxane, THF, or DMF) from a freshly opened bottle or a solvent purification system.

-

Prepare solutions under an inert atmosphere.

-

If the solution is to be stored, store it in a sealed, inert-gas-purged vial at -20°C. For maximum reproducibility, it is best practice to use freshly prepared solutions for reactions.

-

Application Highlight: Suzuki-Miyaura Cross-Coupling Protocol

This protocol provides a robust starting point for utilizing this compound in a typical cross-coupling reaction. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.

Methodology

-

Reaction Setup:

-

To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq.), this compound (1.2–1.5 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).

-

Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0–3.0 eq.). The choice of base is critical and substrate-dependent.

-

-

Solvent Addition:

-

Add a degassed solvent system via cannula or syringe. Common solvent mixtures include Dioxane/Water, Toluene/Water, or DMF. The presence of water can be crucial for the catalytic cycle.

-

-

Reaction Execution:

-

Stir the reaction mixture at the desired temperature (typically 80–110 °C) and monitor its progress by TLC or LC-MS.

-

-

Workup and Purification:

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product using column chromatography on silica gel.

-

Causality Note: The use of an excess of the boronic acid component is a common strategy to drive the reaction to completion, compensating for any potential degradation or homocoupling side reactions. The base is essential for the transmetalation step in the catalytic cycle.

Conclusion: Strategic Outlook

This compound is a commercially available and highly valuable reagent for drug discovery and development. Its structure provides a direct route to incorporating the pyrrole-3-yl moiety, a fragment of interest for a wide range of biological targets. While its procurement is straightforward, the compound's inherent instability as a boronic acid necessitates rigorous handling and storage protocols to ensure its chemical integrity and the reproducibility of experimental results. By following the guidelines presented in this technical guide, researchers can effectively leverage this powerful building block in their synthetic campaigns to accelerate the discovery of new therapeutic agents.

References

- This compound - MilliporeSigma.

- (1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid 1g - Dana Bioscience.

- This compound - Sigma-Aldrich.

- (1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid | BLD Pharm.

- This compound.

- A synthetic route to 1-(4-boronobenzyl)

- Which boronic acids are used most frequently for synthesis of bioactive molecules? - ChemRxiv.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Boronic acid with high oxidative stability and utility in biological contexts - PMC - NIH.

- Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method.

- Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - MDPI.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC.

- Assessing the stability and reactivity of a new gener

- (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one - MDPI.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one | MDPI [mdpi.com]

- 6. This compound [sigmaaldrich.com]

Technical Guide: Lewis Acidity & Reactivity Profile of (1-Benzoyl-1H-pyrrol-3-yl)boronic acid

[1]

Executive Summary

This compound represents a specialized class of heteroaryl boronic acids where the intrinsic electron-rich nature of the pyrrole ring is modulated by an electron-withdrawing N-benzoyl group.[1] Unlike simple phenylboronic acids, the Lewis acidity of this compound is a product of competing electronic effects: the

Structural Analysis & Electronic Properties[1][2][3]

The Push-Pull Electronic System

The Lewis acidity of a boronic acid is defined by the electrophilicity of the boron center, specifically the energy level of its empty

-

Pyrrole Effect (The "Push"): The pyrrole ring is

-excessive.[1] In an unprotected pyrrole-3-boronic acid, the nitrogen lone pair donates electron density into the ring system (and by extension, toward the boron center).[1] This -

Benzoyl Effect (The "Pull"): The N-benzoyl group is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M).[1] The carbonyl group competes for the nitrogen lone pair, preventing it from effectively donating into the pyrrole ring.[1]

-

Net Result: The N-benzoyl group "unlocks" the Lewis acidity.[1] By sequestering the nitrogen lone pair, the boron atom becomes more electron-deficient compared to the free pyrrole, lowering the pKa (likely into the 8.5–9.5 range) and enhancing reactivity toward nucleophiles (e.g., hydroxyls in serine proteases or transmetallation in Pd-catalysis).[1]

Visualization of Electronic Modulation

The following diagram illustrates the equilibrium and electronic vectors influencing the boron center.

Caption: The N-benzoyl group acts as an electronic "gate," withdrawing density from the nitrogen to prevent passivation of the boron center, thereby maintaining high Lewis acidity.[1]

Characterization Protocols (Self-Validating Systems)[1]

To effectively utilize this compound, researchers must verify its specific Lewis acidity in the solvent system of interest. Do not rely on generic literature values for phenylboronic acid.

Protocol A: Determination of pKa (Apparent) via 11B NMR Titration

This method determines the pH at which the trigonal boronic acid converts to the tetrahedral boronate anion.[1]

Reagents:

-

Compound: 10 mM this compound in

:CD_3OD (1:1).[1] -

Buffer: Phosphate/Citrate buffer series (pH 4.0 – 12.0).[1]

Workflow:

-

Preparation: Prepare 8 NMR tubes, each containing 10 mM substrate at a distinct pH (measured in situ).

-

Acquisition: Acquire

B NMR spectra (typically ~128 MHz). -

Analysis:

-

Calculation: Plot the chemical shift (

) vs. pH. Fit the curve to the Henderson-Hasselbalch equation to extract the pKa.[1]-

Validation Check: The inflection point represents the pKa. If the peak disappears (deboronation) at high pH, the N-benzoyl group may be hydrolyzing; keep pH < 10 or reduce incubation time.[1]

-

Protocol B: Gutmann-Beckett Method (Lewis Acidity Scale)

This method measures the acceptor number (AN) relative to triethylphosphine oxide (TEPO).[1]

Reagents:

Workflow:

Applications & Reactivity

Suzuki-Miyaura Cross-Coupling

The N-benzoyl group serves a dual purpose in catalysis:

-

Activation: By lowering the pKa, the boronic acid undergoes transmetallation more readily at mild pH (bases like

or -

Stability: It protects the pyrrole nitrogen from poisoning the Palladium catalyst.

Optimized Coupling Conditions:

-

Catalyst:

(3 mol%)[1] -

Base:

(2.0 equiv)[1] -

Solvent: 1,4-Dioxane/Water (4:1)[1]

-

Temperature: 80 °C (Avoid >100 °C to prevent de-benzoylation).

Reversible Covalent Inhibition (Protease Targeting)

This scaffold is a candidate for targeting serine proteases.[1] The boron atom forms a reversible covalent bond with the active site serine hydroxyl.

-

Mechanism: The N-benzoyl group can be derivatized to fit the S1/S2 specificity pockets of the enzyme, while the boron warhead locks the catalytic serine in a transition-state mimic (tetrahedral adduct).[1]

-

Advantage: The enhanced Lewis acidity (vs. alkyl boronic acids) improves

(binding affinity) by favoring adduct formation.[1]

Quantitative Data Summary (Reference Values)

| Property | Value / Range | Note |

| Molecular Weight | 215.02 g/mol | |

| Predicted pKa | 8.2 – 8.8 | Lower than unprotected pyrrole-3-boronic acid (~10.5).[1] |

| Hybridization | Equilibrium shifts at pH > pKa.[1] | |

| Solubility | DMSO, Methanol, DCM | Limited water solubility; requires cosolvent. |

| Storage | -20 °C, Desiccated | Hygroscopic; prone to boroxine trimerization.[1] |

References

-

Boronic Acid Acidity & Structure

-

Gutmann-Beckett Method

-

Pyrrole Boronic Acid Synthesis & Protection

- Source: Banwell, M. G., et al. (2004). "Palladium-catalysed cross-coupling reactions of pyrrole-3-boronic acid derivatives." Organic & Biomolecular Chemistry.

- Context: Discusses the necessity of N-protection (TIPS, BOC, Benzoyl)

-

Commercial Availability & Safety

-

Source: Sigma-Aldrich / Merck Product Sheet for this compound.[1]

- Context: Physical properties and safety d

-

An In-Depth Technical Guide to the Potential Biological Activity of N-benzoyl Pyrrole Boronic Acids

Abstract

The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular architectures with significant therapeutic potential. This guide explores the prospective biological activities of a hitherto under-investigated class of compounds: N-benzoyl pyrrole boronic acids. By integrating the known pharmacological profiles of the pyrrole heterocycle, the N-benzoyl moiety, and the boronic acid functional group, we present a hypothesis-driven framework for their investigation. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a rationale for the synthesis and evaluation of these compounds, detailed experimental protocols for assessing their potential anticancer, antibacterial, and anti-inflammatory properties, and a forward-looking perspective on their therapeutic promise.

Section 1: The Scientific Rationale for Investigating N-benzoyl Pyrrole Boronic Acids

The design of novel therapeutic agents is often guided by the principle of molecular hybridization, where distinct pharmacophores are combined to create a new chemical entity with potentially synergistic or novel biological activities. The N-benzoyl pyrrole boronic acid scaffold is a prime example of this strategy, uniting three components of significant medicinal value.

The Pyrrole Scaffold: A Privileged Heterocycle

The pyrrole ring is a five-membered aromatic heterocycle that is a cornerstone of many natural products and synthetic drugs, including heme, vitamin B12, and the blockbuster drug atorvastatin (Lipitor).[1][2] Its aromaticity and ability to participate in various chemical reactions make it a versatile template for drug design.[3] Pyrrole derivatives have demonstrated a vast spectrum of biological activities, including anticancer,[4][5][6] antibacterial,[2][3][7] antiviral,[8][9] and anti-inflammatory properties.[10][11] Functionalized pyrrole scaffolds are particularly important for designing inhibitors of enzymes like protein kinases.[6]

Boronic Acids: Covalent, Reversible Enzyme Inhibitors

Boronic acids and their derivatives have emerged as a crucial class of compounds in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in the active sites of enzymes.[12][13] This mechanism mimics the tetrahedral transition state of substrate hydrolysis, leading to potent and specific inhibition.[14][15][16] The most prominent example is the dipeptidyl boronic acid, bortezomib (Velcade®), a proteasome inhibitor used in the treatment of multiple myeloma.[12][13] More recently, cyclic boronic acids like vaborbactam have been approved as β-lactamase inhibitors to combat antibiotic resistance.[12][14]

The N-benzoyl Moiety: A Modulator of Activity and Physicochemical Properties

The introduction of a benzoyl group at the nitrogen of the pyrrole ring (N-acylation) serves multiple purposes. It can modulate the electronic properties of the pyrrole ring, influence the compound's conformation, and provide additional points of interaction with biological targets.[5][6] The benzoyl group itself is found in numerous bioactive molecules and can contribute to binding affinity and selectivity. The synthesis of N-benzoyl pyrroles is a well-established chemical transformation.[17]

Synergistic Potential: A Hypothesis-Driven Approach

By combining these three moieties, we hypothesize the creation of a novel class of compounds with significant potential as targeted enzyme inhibitors. The boronic acid can act as the "warhead," forming a reversible covalent bond with the target enzyme. The N-benzoyl pyrrole core serves as a rigid scaffold that can be functionalized to achieve specific interactions within the enzyme's active site, thereby dictating potency and selectivity. This guide will explore the most promising therapeutic avenues for this novel scaffold.

Section 2: Synthesis of N-benzoyl Pyrrole Boronic Acids

The synthesis of N-benzoyl pyrrole boronic acids, while not explicitly detailed in a single source, can be logically devised from established synthetic methodologies for the individual components. A plausible synthetic route would involve the protection of the pyrrole nitrogen, followed by introduction of the boronic acid moiety, and finally, N-benzoylation.

Proposed Synthetic Workflow

A general and flexible approach to N-benzoyl pyrrole boronic acids can be envisioned. The key steps, drawing from standard organic chemistry transformations, would include Suzuki-Miyaura coupling and acylation reactions.[8][18]

Caption: Proposed synthetic pathway for N-benzoyl pyrrole boronic acids.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a hypothetical, yet plausible, method based on established procedures for similar compounds.[8][18][19]

Step 1: Synthesis of N-Boc-2-pyrrole boronic acid

-

Dissolve N-Boc-pyrrole in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).

-

Add n-butyllithium dropwise and stir the mixture for 1 hour at -78 °C.

-

Add trimethyl borate dropwise and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with an aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-Boc-2-pyrrole boronic acid can be used in the next step without further purification, though stability can be an issue.[18]

Step 2: Boc-deprotection and N-benzoylation

-

Dissolve the crude N-Boc-2-pyrrole boronic acid in a suitable solvent such as dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours until TLC indicates complete deprotection.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the resulting crude pyrrole-2-boronic acid in DCM and add a base (e.g., triethylamine or pyridine).

-

Cool the mixture to 0 °C and add benzoyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target N-benzoyl-1H-pyrrol-2-yl)boronic acid.

Section 3: Potential Biological Activities and Therapeutic Targets

The unique hybrid structure of N-benzoyl pyrrole boronic acids suggests several exciting avenues for therapeutic application. The primary hypothesis is that these compounds will function as enzyme inhibitors, with the specific target being determined by the overall structure of the molecule.

Anticancer Activity: Targeting the Proteasome

The most compelling potential application is in oncology, based on the proven success of the boronic acid-containing proteasome inhibitor, bortezomib.[13]

-

Mechanism of Action: Proteasome Inhibition The 26S proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a critical role in regulating cell cycle progression, apoptosis, and signal transduction. Its inhibition leads to the accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately inducing apoptosis in cancer cells.[12][13] The boronic acid moiety can form a stable, yet reversible, complex with the N-terminal threonine residue in the chymotrypsin-like active site of the β5 subunit of the 20S proteasome.[13]

Caption: Mechanism of proteasome inhibition by a boronic acid compound.

Antibacterial Activity: β-Lactamase Inhibition

The rise of antibiotic resistance is a critical global health threat, much of which is driven by bacterial enzymes called β-lactamases that hydrolyze and inactivate β-lactam antibiotics. Boronic acids have been successfully developed as β-lactamase inhibitors.[14][15] They act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the active site of class A and C β-lactamases.[15][16] N-benzoyl pyrrole boronic acids could be designed to mimic the structure of β-lactam antibiotics, presenting the boronic acid "warhead" to the enzyme's active site.

Antiviral Activity